Bienvenue dans la boutique en ligne BenchChem!

JW-7-25-1

MELK inhibition biochemical IC50 kinase assay

JW‑7‑25‑1 is an ATP‑competitive benzonaphthyridinone derivative that acts as a potent multi‑target kinase inhibitor, primarily characterized as a maternal embryonic leucine zipper kinase (MELK) inhibitor with a biochemical IC₅₀ of 5.0 nM. It additionally inhibits PIK3CA (IC₅₀ = 5.5 nM), mTOR (IC₅₀ = 12.3 nM), GSK3A (IC₅₀ = 63.4 nM) and CDK7.

Molecular Formula C29H23F3N4O2
Molecular Weight 516.52
CAS No. 1222998-57-3
Cat. No. B608266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW-7-25-1
CAS1222998-57-3
SynonymsJW-7-25-1;  JW 7-25-1;  JW7-25-1
Molecular FormulaC29H23F3N4O2
Molecular Weight516.52
Structural Identifiers
SMILESO=C1N(C2=CC=C(N3CCNCC3)C(C(F)(F)F)=C2)C4=C(C=NC5=CC=C(C6=CC=C(O)C=C6)C=C54)C=C1
InChIInChI=1S/C29H23F3N4O2/c30-29(31,32)24-16-21(5-9-26(24)35-13-11-33-12-14-35)36-27(38)10-4-20-17-34-25-8-3-19(15-23(25)28(20)36)18-1-6-22(37)7-2-18/h1-10,15-17,33,37H,11-14H2
InChIKeyRVRAVVMEXPPOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JW-7-25-1 (CAS 1222998-57-3) – Multi-Target Benzonaphthyridinone Kinase Inhibitor for MELK-Driven Research


JW‑7‑25‑1 is an ATP‑competitive benzonaphthyridinone derivative that acts as a potent multi‑target kinase inhibitor, primarily characterized as a maternal embryonic leucine zipper kinase (MELK) inhibitor with a biochemical IC₅₀ of 5.0 nM [1]. It additionally inhibits PIK3CA (IC₅₀ = 5.5 nM), mTOR (IC₅₀ = 12.3 nM), GSK3A (IC₅₀ = 63.4 nM) and CDK7 [1]. Originally identified from an in‑house kinase‑inhibitor library at Dana‑Farber Cancer Institute, JW‑7‑25‑1 served as the parent scaffold from which the highly selective MELK inhibitor HTH‑01‑091 was derived through iterative medicinal chemistry [1]. The compound exhibits a broad kinase selectivity profile with an S(35) score of 0.54 at 10 μM in KINOMEscan profiling and achieves 100% inhibition of MELK pull‑down at 10 μM [1].

Why JW-7-25-1 Cannot Be Interchanged with Other MELK Inhibitors in Target‑Validation Studies


MELK inhibitors within the same chemotype exhibit profoundly divergent selectivity fingerprints that render them non‑interchangeable as tool compounds. JW‑7‑25‑1 possesses a unique multi‑target inhibition pattern (MELK/PIK3CA/mTOR/GSK3A/CDK7) that distinguishes it from both its more selective descendant HTH‑01‑091 and the structurally unrelated MELK inhibitor OTSSP167 [1]. Substituting JW‑7‑25‑1 with HTH‑01‑091 reduces off‑target inhibition by 20‑ to 140‑fold, fundamentally altering the pharmacological signature observed in cellular assays [1]. Conversely, OTSSP167 exhibits a different off‑target spectrum (e.g., potent GSK3A inhibition at 1.6 nM vs. 63.4 nM for JW‑7‑25‑1) and has documented off‑target antiproliferative effects that confound MELK‑dependency conclusions [1]. For studies requiring a multi‑kinase probe with high MELK potency or a validated starting point for SAR campaigns, direct replacement with a more selective or structurally dissimilar analog invalidates the experimental context.

JW-7-25-1 – Quantitative Head‑to‑Head Evidence Against Closest MELK Inhibitor Comparators


MELK Biochemical Potency: JW‑7‑25‑1 vs. HTH‑01‑091 vs. OTSSP167 (Z'‑LYTE Assay)

JW‑7‑25‑1 inhibits MELK with an IC₅₀ of 5.0 nM in the Z'‑LYTE enzymatic assay at [ATP] = 25 μM (near the apparent Kₘ for MELK), demonstrating approximately 2‑fold greater potency than its optimized derivative HTH‑01‑091 (IC₅₀ = 10.5 nM) and approximately 10‑fold lower potency than OTSSP167 (IC₅₀ = 0.5 nM) under identical assay conditions [1]. This ranks JW‑7‑25‑1 as intermediate in MELK potency among published inhibitors in the same study, with MRT199665 (1.4–3.3 nM), NVS‑MELK8a (11.9 nM), and MELK‑T1 (13.5 nM) providing additional context [1].

MELK inhibition biochemical IC50 kinase assay

Kinase Selectivity Profiling: S(35) Score Comparison Between JW‑7‑25‑1 and HTH‑01‑091

JW‑7‑25‑1 exhibits a broad kinase selectivity profile with an S(35) score of 0.54 when profiled at 10 μM against a panel of 35 kinases using the KINOMEscan assay [1]. This is quantitatively contrasted with HTH‑01‑091, which achieves an S(35) score of 0.16 at 1 μM, representing a markedly narrower selectivity window [1]. A lower S(35) score indicates fewer off‑target kinases inhibited. The 3.4‑fold difference in S(35) score (0.54 vs. 0.16) reflects the deliberate medicinal chemistry optimization that reduced off‑target engagement in the HTH‑01‑091 series, making JW‑7‑25‑1 the appropriate choice when broader kinome coverage is experimentally desirable [1].

kinase selectivity KINOMEscan S(35) score

Off‑Target Kinase Inhibition: JW‑7‑25‑1 vs. HTH‑01‑091 – PIK3CA, mTOR, GSK3A, CDK7

JW‑7‑25‑1 potently inhibits several kinases critical for cell proliferation with the following IC₅₀ values: PIK3CA 5.5 nM, mTOR 12.3 nM, GSK3A 63.4 nM [1]. In contrast, HTH‑01‑091 exhibits greatly reduced inhibition of the same off‑targets: PIK3CA 962 nM, mTOR 632 nM, GSK3A 1740 nM, and CDK7 1230 nM [1]. This corresponds to selectivity improvements of 175‑fold for PIK3CA, 51‑fold for mTOR, 27‑fold for GSK3A, and >20‑fold for CDK7 when comparing HTH‑01‑091 to JW‑7‑25‑1 [1]. These quantitative differences demonstrate that JW‑7‑25‑1 is functionally a multi‑target inhibitor, while HTH‑01‑091 is a MELK‑selective probe.

off-target profiling PIK3CA mTOR GSK3A CDK7 Adapta assay

KINOMEscan Target Engagement: 100% MELK Pull‑Down Inhibition at 10 μM

In the KINOMEscan active‑site‑directed competition binding assay, JW‑7‑25‑1 achieved 100% inhibition of MELK pull‑down at a screening concentration of 10 μM, demonstrating complete target engagement at the MELK ATP‑binding pocket [1]. This level of binding‑site occupancy was a key criterion for selecting JW‑7‑25‑1 as the lead scaffold for further optimization. While quantitative KINOMEscan Kd values for individual kinases are not reported for JW‑7‑25‑1 in the primary publication, the complete ablation of MELK binding signal at 10 μM provides a binary occupancy benchmark that is comparable to the assay performance of established kinase inhibitors [1].

KINOMEscan target engagement MELK binding

Chemical Scaffold Identity: Benzonaphthyridinone Core as a Validated Lead for SAR Campaigns

JW‑7‑25‑1 is a benzonaphthyridinone derivative (benzo[h]‑1,6‑naphthyridin‑2(1H)‑one core) bearing a 4‑hydroxyphenyl substituent at C9 and a 4‑(piperazin‑1‑yl)‑3‑(trifluoromethyl)phenyl group at N1 [2]. This scaffold was identified from a library of structurally diverse ATP‑competitive kinase inhibitors and served as the chemical starting point for an extensive medicinal chemistry optimization campaign that ultimately yielded HTH‑01‑091 [1]. The benzonaphthyridinone core forms critical hydrogen‑bonding interactions with hinge‑region residues and hydrophobic contacts within the kinase active site [1]. Unlike OTSSP167, which is structurally distinct, JW‑7‑25‑1 belongs to the same chemotype as the mTOR inhibitors Torin 1 and Torin 2, providing a common scaffold for exploring SAR across multiple kinase targets (MELK, mTOR, PI3K) [1].

benzonaphthyridinone chemical scaffold SAR medicinal chemistry

JW-7-25-1 – Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Multi‑Kinase Polypharmacology Probe for MELK/PIK3CA/mTOR/GSK3A Co‑Inhibition Studies

When experimental design requires simultaneous inhibition of MELK (IC₅₀ = 5.0 nM), PIK3CA (5.5 nM), mTOR (12.3 nM), and GSK3A (63.4 nM), JW‑7‑25‑1 provides a single‑agent solution with well‑characterized on‑target potencies [1]. This multi‑target profile is unsuitable for target‑specific validation but ideal for studies investigating cooperative signaling node suppression, synthetic lethality screens where multiple kinases must be co‑inhibited, or as a positive control compound for multi‑kinase inhibitor panels [1].

Reference Standard for Benzonaphthyridinone SAR and Medicinal Chemistry Optimization

JW‑7‑25‑1 serves as the documented parent compound from which the selective MELK inhibitor HTH‑01‑091 was derived through iterative medicinal chemistry [1]. With a S(35) score of 0.54 at 10 μM and defined off‑target IC₅₀ values, it provides a quantitative baseline for evaluating newly synthesized benzonaphthyridinone analogs [1]. Procurement of JW‑7‑25‑1 alongside HTH‑01‑091 enables head‑to‑head selectivity profiling of novel derivatives against both the broad‑spectrum parent and the optimized selective progeny [1].

Assay Validation Control for MELK Biochemical and Binding Assays

JW‑7‑25‑1's well‑characterized performance in Z'‑LYTE (MELK IC₅₀ = 5.0 nM), Adapta (off‑target IC₅₀ values), and KINOMEscan (100% MELK inhibition at 10 μM) assays makes it a reliable positive control for validating assay reproducibility across laboratories [1]. Researchers can use these published quantitative benchmarks to confirm assay sensitivity, compound integrity, and inter‑laboratory consistency before running novel test compounds [1].

Tool Compound for Differentiating MELK‑Dependent vs. Off‑Target Cellular Phenotypes

Because JW‑7‑25‑1 potently inhibits mTOR and PIK3CA—kinases that drive proliferation in breast cancer cell lines—it can be paired with the selective MELK inhibitor HTH‑01‑091 in side‑by‑side cellular experiments to dissect MELK‑specific phenotypes from those arising through mTOR/PIK3CA co‑inhibition [1]. Any biological effect observed with JW‑7‑25‑1 but absent with HTH‑01‑091 at equivalent MELK‑inhibitory concentrations can be attributed to off‑target kinase engagement [1].

Quote Request

Request a Quote for JW-7-25-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.